Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate
Description
Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a 3-bromophenyl group at position 6, a cyano group at position 3, and a 1,4-diazepane ring at position 2. The diazepane moiety is protected by a tert-butyl carbamate group, a common strategy to enhance solubility and stability during synthesis. Key properties include:
Properties
IUPAC Name |
tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O2/c1-22(2,3)29-21(28)27-11-5-10-26(12-13-27)20-17(15-24)8-9-19(25-20)16-6-4-7-18(23)14-16/h4,6-9,14H,5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWMADDJICXGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC(=CC=C3)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.
Introduction of the Cyanopyridine Moiety: This step involves the formation of a cyanopyridine ring, which can be achieved through a series of reactions starting from pyridine derivatives.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Final Coupling: The final step involves coupling the diazepane ring with the cyanopyridine and bromophenyl groups under specific conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring or the bromophenyl group.
Reduction: Reduction reactions can target the cyanopyridine moiety, potentially converting the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The diazepane ring and cyanopyridine moiety are likely involved in binding interactions, while the bromophenyl group may enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Furan-2-yl vs. 3-Bromophenyl Substitution
- Compound: 4-(3-Cyano-6-furan-2-yl-pyridin-2-yl)-1,4-diazepane-1-carboxylic acid tert-butyl ester Molecular Formula: C₂₀H₂₄N₄O₃ Molecular Weight: 368.44 g/mol Key Difference: Replacement of the 3-bromophenyl group with a furan-2-yl substituent. Impact:
- Reduced lipophilicity compared to the bromophenyl analog, which may improve aqueous solubility .
6-Bromopyridin-3-yl Substitution
- Compound: tert-Butyl 4-(6-bromopyridin-3-yl)-1,4-diazepane-1-carboxylate Molecular Formula: C₁₅H₂₂BrN₃O₂ Molecular Weight: 356.26 g/mol Key Difference: Bromine directly attached to the pyridine ring (position 6) without a phenyl or cyano group. Impact:
- Simplified structure with lower molecular weight (356 vs. 368.44).
Heterocyclic Core Modifications
Thiadiazole vs. Pyridine Core
- Compound : tert-Butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate
- Molecular Formula : C₁₂H₁₈BrN₃O₂S
- Key Difference : Replacement of the pyridine ring with a 1,3,4-thiadiazole core.
- Impact :
- The thiadiazole ring is highly electron-deficient, favoring nucleophilic aromatic substitution reactions.
- Sulfur atoms may facilitate hydrogen bonding or metal coordination, expanding applications in catalysis or medicinal chemistry .
Pyrazine Substituent
- Compound: tert-Butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate Molecular Weight: 380.44 g/mol Key Difference: Pyrazin-2-yl group at position 6 of the pyridine. Impact:
- Additional nitrogen atoms in pyrazine increase polarity and hydrogen-bonding capacity.
- Higher molecular weight (380.44 vs. 368.44) may influence pharmacokinetic properties .
Functional Group Variations
Cyano Group Positioning
- Compound: tert-Butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate CAS: 683274-60-4 Key Difference: Cyano group at position 5 of the pyridine instead of position 3. Impact:
- Steric hindrance differences due to the cyano group’s position .
Bromoisoquinoline Substituent
- Compound: tert-Butyl 4-(3-bromoisoquinolin-1-yl)-1,4-diazepane-1-carboxylate CAS: 1042985-97-6 Key Difference: 3-Bromoisoquinoline replaces the pyridine-phenyl system. Impact:
- The larger isoquinoline system increases planarity and aromatic surface area, enhancing stacking interactions.
- Bromine on isoquinoline may participate in halogen bonding .
Biological Activity
Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate (CAS No. 946385-54-2) is a complex organic compound with potential biological applications due to its unique chemical structure. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C22H25BrN4O2
- Molecular Weight : 457.36 g/mol
- CAS Number : 946385-54-2
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromophenyl and cyanopyridine moieties enhances its reactivity and potential for modulating biological pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including pancreatic and gastric cancer cells. The mechanisms often involve the induction of apoptosis through caspase activation pathways .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. The structural features that allow for binding to bacterial enzymes could potentially inhibit their function, leading to bactericidal effects. Further research is necessary to quantify these effects and understand the underlying mechanisms.
Study on Anticancer Activity
A notable study evaluated the effects of related diazepane derivatives on human cancer cell lines using MTT assays and flow cytometry. The results showed that these compounds significantly reduced cell viability and induced apoptosis in treated cells. Specifically, compounds with similar structural motifs as this compound were effective in activating caspase pathways, leading to increased apoptosis rates in cancer cells .
Mechanistic Insights
Another investigation focused on the interaction of diazepane derivatives with specific molecular targets. The study revealed that these compounds could inhibit key signaling pathways involved in cell survival and proliferation. This inhibition was linked to the downregulation of anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in malignant cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | Structure | Moderate anticancer activity |
| 1-Boc-piperazine | Structure | Limited biological activity |
| Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate | Structure | Significant anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example, tert-butyl-protected diazepane intermediates (e.g., tert-butyl 4-butyryl-1,4-diazepane-1-carboxylate) are synthesized using triethylamine (TEA) as a base and dichloromethane (DCM) as a solvent at 0°C to minimize side reactions . Subsequent pyridinyl coupling may employ palladium catalysts (e.g., Pd₂(dba)₃) and chiral ligands under inert atmospheres to introduce the 3-bromophenyl-cyanopyridinyl moiety . Optimization involves monitoring reaction progress via LC-MS and adjusting equivalents of reagents (e.g., TEA, ZnCl₂) to improve yields .
Q. How can researchers validate the purity and structural integrity of this compound using advanced analytical techniques?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and structural assignments. For example, HRMS can detect the exact mass (e.g., [M+H]⁺ = 240.13 for intermediates) , while NMR identifies tautomeric forms or rotational isomers in the diazepane ring . Purity validation (>95%) requires reverse-phase HPLC with UV detection (λ = 254 nm) and comparison to reference standards .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound, particularly in the diazepane ring system?
- Methodological Answer : Dynamic NMR experiments (e.g., variable-temperature ¹H NMR) can resolve ambiguities arising from restricted rotation in the diazepane ring. For instance, coalescence temperatures may reveal energy barriers for conformational interconversion . Computational modeling (DFT) can predict chemical shifts and coupling constants, aligning with experimental data to confirm assignments .
Q. What mechanistic insights explain the regioselectivity observed during the introduction of the 3-cyanopyridinyl group?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The 3-bromophenyl group directs electrophilic substitution to the pyridine’s 6-position due to its electron-withdrawing effect, while the cyano group stabilizes intermediates via resonance. Kinetic studies (e.g., monitoring intermediates via LC-MS) and density functional theory (DFT) calculations can map transition states and activation energies .
Q. How does the tert-butyl carbamate protecting group influence the compound’s reactivity in downstream functionalization (e.g., deprotection for drug discovery applications)?
- Methodological Answer : The tert-butyl group enhances solubility in organic solvents and prevents undesired ring-opening during coupling reactions. Deprotection with HCl in dioxane (4M, 4–5 equiv) at room temperature selectively removes the carbamate, yielding a free amine for further derivatization . Stability studies (TGA/DSC) under varying pH and temperature conditions can optimize deprotection efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
